(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate (8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16509880
InChI: InChI=1S/C17H24O6/c1-7-5-10-13(8(2)16(21)23-10)15(20)17(4)12(19)6-11(14(7)17)22-9(3)18/h7,10-15,19-20H,2,5-6H2,1,3-4H3
SMILES:
Molecular Formula: C17H24O6
Molecular Weight: 324.4 g/mol

(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate

CAS No.:

Cat. No.: VC16509880

Molecular Formula: C17H24O6

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate -

Specification

Molecular Formula C17H24O6
Molecular Weight 324.4 g/mol
IUPAC Name (8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate
Standard InChI InChI=1S/C17H24O6/c1-7-5-10-13(8(2)16(21)23-10)15(20)17(4)12(19)6-11(14(7)17)22-9(3)18/h7,10-15,19-20H,2,5-6H2,1,3-4H3
Standard InChI Key TVXMVPIXPQJTJQ-UHFFFAOYSA-N
Canonical SMILES CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Chamissonolide has the molecular formula C₁₇H₂₄O₆ and a molecular weight of 324.4 g/mol . Its IUPAC name reflects its intricate stereochemistry: [(3aR,5R,5aS,6S,8R,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate . The compound’s azuleno[6,5-b]furan core contains eight stereocenters, conferring significant conformational rigidity (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₄O₆
Molecular Weight324.4 g/mol
Melting PointNot reported
SolubilityLipophilic (soluble in DMSO)
Optical Rotation[α]D²⁵ = +23.6° (c 0.1, CHCl₃)

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum reveals signals for the methylidene group (δ 5.32 ppm, singlet), acetate methyl (δ 2.11 ppm), and hydroxyl protons (δ 2.50–3.10 ppm).

  • MS: High-resolution ESI-MS shows a molecular ion peak at m/z 325.1648 [M+H]⁺, consistent with the molecular formula .

Biosynthesis and Natural Occurrence

Chamissonolide is biosynthesized in Arnica species via the mevalonate pathway, where farnesyl pyrophosphate undergoes cyclization to form the azulene-furan scaffold. Key enzymatic steps include:

  • Cyclization: Catalyzed by sesquiterpene synthases to form the azuleno[6,5-b]furan backbone.

  • Oxidation: Introduction of hydroxyl and ketone groups by cytochrome P450 enzymes.

  • Acetylation: Transfer of an acetyl group to the C-6 position by acyltransferases .

Natural Distribution:

  • Primary Source: Arnica chamissonis (Northern America) .

  • Secondary Source: Arnica angustifolia (Eurasia) .

Synthetic Approaches and Modifications

Total Synthesis

No total synthesis of chamissonolide has been reported, but related sesquiterpene lactones are synthesized via:

  • Ring-Closing Metathesis: To construct the furan ring.

  • Stereoselective Oxidation: Using Sharpless asymmetric dihydroxylation.

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisYield
HelenalinAzulene precursor12%
2α-AcetoxyhelenalinAcetylation product35%
DihydrohelenalinHydrogenated intermediate28%

Semi-Synthetic Derivatives

  • 4-O-Acetyl-6-desoxychamissonolide: A derivative with enhanced lipophilicity and anti-inflammatory activity.

  • 6-Dehydroxy Analog: Lacks the C-6 hydroxyl group, reducing cytotoxicity.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Chamissonolide inhibits NF-κB signaling by alkylating the p65 subunit at Cys-38, suppressing TNF-α and IL-6 production (IC₅₀ = 1.8 μM) . In murine models, it reduces carrageenan-induced paw edema by 62% at 10 mg/kg .

Antimicrobial Properties

The compound exhibits broad-spectrum activity against:

  • Gram-positive Bacteria: Staphylococcus aureus (MIC = 8 μg/mL).

  • Fungi: Candida albicans (MIC = 16 μg/mL).

Mechanism: Disruption of microbial membrane integrity via lactone ring insertion.

Cytotoxic Activity

Chamissonolide induces apoptosis in HeLa cells through ROS-mediated mitochondrial dysfunction (EC₅₀ = 5.2 μM).

Applications and Comparative Analysis

CompoundBioactivity (IC₅₀)Structural Feature
ChamissonolideNF-κB inhibition: 1.8 μMC-6 acetate, 8,9-diol
HelenalinNF-κB inhibition: 3.2 μMC-6 hydroxyl, α-methylene
4-O-Acetyl-6-desoxychamissonolideAnti-inflammatory: 2.1 μMC-4 acetate, C-6 deoxygenated

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